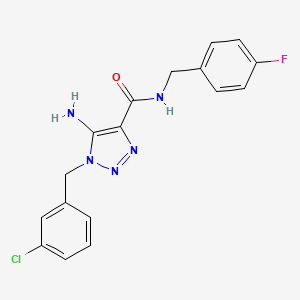

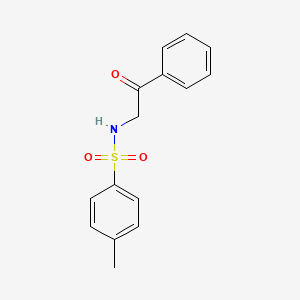

4-methyl-N-(2-oxo-2-phenylethyl)benzenesulfonamide

説明

“4-methyl-N-(2-oxo-2-phenylethyl)benzenesulfonamide” is a chemical compound with the molecular formula C15H15NO3S . It is used for pharmaceutical testing and is available for purchase as a high-quality reference standard .

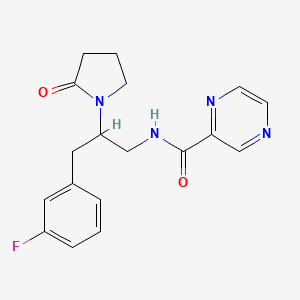

Molecular Structure Analysis

The molecular structure of “4-methyl-N-(2-oxo-2-phenylethyl)benzenesulfonamide” is defined by its molecular formula, C15H15NO3S . The average mass of the molecule is 289.349 Da, and the monoisotopic mass is 289.077271 Da .Chemical Reactions Analysis

As a nitrogen-substituted alkyne, “4-methyl-N-(2-oxo-2-phenylethyl)benzenesulfonamide” is a highly reactive building block used in various transformations . It can act as a precursor of highly reactive keteniminium ions, contributing to its utility in asymmetric synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-methyl-N-(2-oxo-2-phenylethyl)benzenesulfonamide” are defined by its molecular structure. It has a molecular formula of C15H15NO3S, an average mass of 289.349 Da, and a monoisotopic mass of 289.077271 Da .科学的研究の応用

- Researchers have explored the antibacterial potential of this compound. It may inhibit bacterial growth by interfering with essential cellular processes or disrupting cell membranes .

- Investigating its inhibitory effects on specific monooxygenase enzymes could provide valuable insights .

Antibacterial Activity

Antimonooxidase Activity

Pharmaceutical Applications

作用機序

Target of Action

It is known that many benzenesulfonamide derivatives have shown anticancer activity .

Mode of Action

It is known that many thiourea derivatives, which are structurally similar to 4-methyl-n-(2-oxo-2-phenylethyl)benzenesulfonamide, have exhibited biological activities including anticancer activity through several mechanisms .

Biochemical Pathways

It is known that many benzenesulfonamide derivatives have shown anticancer activity , suggesting that they may affect pathways related to cell proliferation and apoptosis.

Result of Action

It is known that many benzenesulfonamide derivatives have shown anticancer activity , suggesting that they may induce cell death or inhibit cell proliferation in cancer cells.

特性

IUPAC Name |

4-methyl-N-phenacylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S/c1-12-7-9-14(10-8-12)20(18,19)16-11-15(17)13-5-3-2-4-6-13/h2-10,16H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKDGTVRRRFCLLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N-(2-oxo-2-phenylethyl)benzenesulfonamide | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-(3,4-dimethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2616847.png)

![N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2-(4-phenylphenyl)acetamide](/img/structure/B2616848.png)

![(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2616854.png)

![N-[3-(2-Phenylimidazol-1-yl)propyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2616855.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-5-bromofuran-2-carboxamide](/img/structure/B2616856.png)

![5-Bromo-2-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2616859.png)